molecular formula C16H16FN3O2 B2577118 N-(1-Cyanocyclopropyl)-3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-YL)propanamide CAS No. 1436064-39-9

N-(1-Cyanocyclopropyl)-3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-YL)propanamide

Cat. No. B2577118
CAS RN: 1436064-39-9
M. Wt: 301.321
InChI Key: LVYLZTGGPXSHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Cyanocyclopropyl)-3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-YL)propanamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a key role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Synthesis and Chemical Properties

N-(1-Cyanocyclopropyl)-3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-YL)propanamide and its derivatives are synthesized through various chemical reactions emphasizing the importance of cyclopropyl and fluoroquinolone structures in medicinal chemistry. For instance, a study reported the metal-free oxidative α-cyanation of N-acyl/sulfonyl tetrahydroisoquinolines, showcasing the methods to introduce cyano groups into complex molecules under mild conditions (Yan, Liu, & Wang, 2014). Another study focused on the synthesis of derivatives involving cyclopropanation processes to create doubly constrained systems, hinting at the versatility of cyclopropyl in synthesizing complex molecular structures (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Antibacterial Activities

Research into the antimycobacterial and antibacterial properties of fluoroquinolone derivatives, including structures similar to N-(1-Cyanocyclopropyl)-3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-YL)propanamide, has shown promising results. For example, novel fluoroquinolones were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, with some compounds demonstrating significant activity in both in vitro and in vivo models (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009). Additionally, the synthesis of 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic acids with cyclopropane-fused substituents at the C-7 position highlighted the compounds' excellent antibacterial activity, particularly against Gram-positive infections, and their selective inhibition of bacterial DNA topoisomerase IV while showing reduced activity against human DNA topoisomerase II (Inagaki, Takahashi, & Takemura, 2004).

properties

IUPAC Name

N-(1-cyanocyclopropyl)-3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-12-2-3-13-11(9-12)1-4-15(22)20(13)8-5-14(21)19-16(10-18)6-7-16/h2-3,9H,1,4-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYLZTGGPXSHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)F)CCC(=O)NC3(CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclopropyl)-3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-YL)propanamide

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